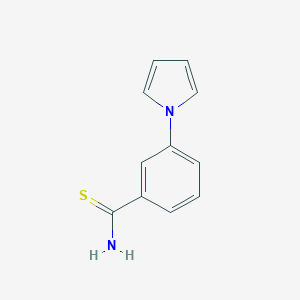

3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide

Description

Properties

IUPAC Name |

3-pyrrol-1-ylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c12-11(14)9-4-3-5-10(8-9)13-6-1-2-7-13/h1-8H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZUYCBQOPNMNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=CC(=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384043 | |

| Record name | 3-(1H-Pyrrol-1-yl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-79-6 | |

| Record name | 3-(1H-Pyrrol-1-yl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 3-(1H-pyrrol-1-yl)benzene-1-carbothioamide

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 3-(1H-pyrrol-1-yl)benzene-1-carbothioamide, a heterocyclic compound of interest for scaffold-based drug discovery and materials science. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and present a self-validating protocol for researchers, chemists, and drug development professionals. The guide is structured to provide a robust two-step synthetic pathway, beginning with the formation of an N-aryl pyrrole intermediate via the Paal-Knorr synthesis, followed by the conversion of a nitrile moiety to the target carbothioamide. Full characterization protocols, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are detailed with expected data, ensuring reliable validation of the final product.

Introduction and Strategic Overview

This compound is a bifunctional organic molecule featuring a central phenyl ring substituted with a nucleophilic pyrrole and a versatile carbothioamide (thioamide) group. The pyrrole ring is a ubiquitous scaffold in pharmacologically active natural products and synthetic drugs.[1] The thioamide functional group serves as a crucial synthon for constructing sulfur-containing heterocycles like thiazoles and is a known bioisostere of the amide bond, offering altered physicochemical properties such as improved metabolic stability and hydrogen bonding capabilities.[2][3]

The synthesis strategy detailed herein is a logical, two-stage process designed for efficiency and high yield. The retrosynthetic analysis points to two key transformations:

-

Formation of the C(aryl)-N(pyrrole) bond: This is achieved by constructing the pyrrole ring onto a pre-functionalized aniline derivative, 3-aminobenzonitrile, using the highly reliable Paal-Knorr pyrrole synthesis.[4][5]

-

Thionation of the Nitrile: The cyano group of the resulting intermediate, 3-(1H-pyrrol-1-yl)benzonitrile, is then converted into the desired primary thioamide.

This approach ensures regiochemical control and utilizes commercially available starting materials, making it an accessible and reproducible pathway.

Overall Synthetic Workflow

The following diagram illustrates the high-level strategic plan for the synthesis.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(1H-pyrrol-1-yl)benzene-1-carbothioamide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the core physicochemical properties of the novel compound 3-(1H-pyrrol-1-yl)benzene-1-carbothioamide. The information herein is curated to support research and development activities, offering both established data and detailed experimental protocols for properties that require further empirical determination.

Introduction

This compound is a heterocyclic compound featuring a central benzene ring substituted with a pyrrole moiety and a carbothioamide functional group. The presence of the pyrrole ring, a common scaffold in medicinal chemistry, and the thioamide group, a bioisostere of the amide bond, suggests a rich potential for this molecule in drug discovery and materials science.[1][2] This guide will systematically explore its fundamental physicochemical characteristics, providing a solid foundation for its application in further research.

Molecular Structure and Identification

The foundational step in characterizing any compound is to ascertain its molecular structure and unique identifiers.

-

IUPAC Name: this compound

-

SMILES: NC(=S)C1=CC(=CC=C1)N1C=CC=C1[2]

-

InChIKey: LKZUYCBQOPNMNQ-UHFFFAOYSA-N[2]

Physicochemical Data

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some data is experimentally confirmed, other values are predicted and should be verified through the experimental protocols outlined in this guide.

| Property | Value | Data Type |

| Melting Point | 110 °C | Experimental[3] |

| Boiling Point | 376.3°C at 760 mmHg | Predicted[3] |

| Density | 1.19 g/cm³ | Predicted[3] |

| Refractive Index | 1.646 | Predicted[3] |

| Solubility | Data not available | Requires Experimental Determination |

| pKa | Data not available | Requires Experimental Determination |

| LogP | Data not available | Requires Experimental Determination |

Experimental Protocols for Physicochemical Characterization

To empower researchers to validate and expand upon the existing data, this section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Protocol: Capillary Method

-

Sample Preparation: Finely powder a small amount of this compound.

-

Capillary Loading: Introduce the powdered sample into a capillary tube, ensuring a packing height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample at a rate of 10-15 °C per minute initially.

-

Observation: As the approximate melting point is approached, reduce the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Caption: Workflow for Melting Point Determination.

Determination of Acid Dissociation Constant (pKa)

The pKa value provides insight into the ionization state of a molecule at different pH values, which is crucial for understanding its behavior in biological systems.

Protocol: Potentiometric Titration

-

Solution Preparation: Prepare a 0.01 M solution of this compound in a suitable co-solvent system (e.g., water/methanol) to ensure solubility.

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized 0.1 M solution of NaOH (for acidic pKa) or HCl (for basic pKa).

-

Data Collection: Record the pH after each incremental addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Lipophilicity (LogP) Determination

LogP, the partition coefficient between octanol and water, is a key predictor of a drug's membrane permeability and overall pharmacokinetic profile.

Protocol: Shake-Flask Method

-

Phase Preparation: Prepare a biphasic system of n-octanol and water. Saturate the n-octanol with water and the water with n-octanol.

-

Compound Addition: Dissolve a known amount of this compound in the aqueous phase.

-

Equilibration: Add an equal volume of the n-octanol phase and shake the mixture vigorously for 1 hour to allow for partitioning.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate LogP using the formula: LogP = log([Concentration in Octanol] / [Concentration in Water]).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H-NMR Spectral Features:

-

Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm corresponding to the protons on the benzene ring.

-

Pyrrole Protons: Distinctive signals for the protons on the pyrrole ring, typically in the range of δ 6.0-7.0 ppm.

-

Thioamide Protons: A broad signal corresponding to the -NH₂ protons of the carbothioamide group, the chemical shift of which can be concentration and solvent dependent.

Expected ¹³C-NMR Spectral Features:

-

Aromatic Carbons: Signals in the aromatic region (δ 110-140 ppm).

-

Pyrrole Carbons: Resonances for the carbon atoms of the pyrrole ring.

-

Thioamide Carbon: A characteristic downfield signal for the C=S carbon, typically in the range of δ 190-210 ppm.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

NMR Tube: Transfer the solution to a clean, dry NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

N-H Stretching: Bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H bonds of the pyrrole and thioamide groups.

-

C-H Stretching: Aromatic C-H stretching vibrations above 3000 cm⁻¹.

-

C=S Stretching: A characteristic absorption band for the thiocarbonyl group, typically in the range of 1020-1250 cm⁻¹.

-

C-N Stretching: Vibrations associated with the C-N bonds of the pyrrole and thioamide moieties.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum.

-

Background Subtraction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 202, corresponding to the molecular weight of the compound.

-

Isotope Peaks: The presence of a sulfur atom will result in a characteristic M+2 peak with an abundance of approximately 4.4% relative to the M⁺ peak.

-

Fragmentation Pattern: Fragmentation may involve cleavage of the pyrrole ring, the carbothioamide group, or the bond connecting the phenyl and pyrrole rings.

Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

Proposed Synthetic Route

A plausible and efficient two-step synthesis for this compound is proposed, leveraging well-established organic reactions.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 3-(1H-pyrrol-1-yl)benzonitrile via Paal-Knorr Reaction

The Paal-Knorr synthesis is a classic and reliable method for the formation of pyrrole rings from 1,4-dicarbonyl compounds and primary amines. [5][6][7] Protocol:

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine 3-aminobenzonitrile (1.0 eq) and 2,5-hexanedione (1.1 eq) in glacial acetic acid.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-(1H-pyrrol-1-yl)benzonitrile.

Step 2: Conversion of Nitrile to Thioamide

The conversion of nitriles to primary thioamides can be achieved using various reagents, with sodium hydrosulfide in the presence of magnesium chloride offering a mild and efficient method that avoids the use of gaseous hydrogen sulfide. [8][9][10] Protocol:

-

Reactant Charging: To a solution of 3-(1H-pyrrol-1-yl)benzonitrile (1.0 eq) in dimethylformamide (DMF), add sodium hydrosulfide hydrate (2.0-3.0 eq) and magnesium chloride hexahydrate (1.0-1.5 eq).

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Work-up: Pour the reaction mixture into water, resulting in the precipitation of the crude product.

-

Purification: Collect the precipitate by filtration, wash with water and a dilute solution of hydrochloric acid or ammonium chloride to remove inorganic byproducts. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Potential Applications and Biological Activity Context

While specific biological data for this compound is not yet published, the structural motifs present suggest several avenues for investigation. Pyrrole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. [11][12][13][14][15][16][17][18][19]The thioamide functionality can enhance biological activity and improve pharmacokinetic properties compared to the corresponding amide. [1]Therefore, it is plausible that this compound could be a valuable lead compound in these therapeutic areas. Further screening is warranted to explore its potential.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. By presenting both known data and comprehensive experimental protocols, this document serves as a valuable resource for researchers and scientists. The proposed synthetic route offers a practical approach to obtaining this compound for further study. The structural features of this molecule hold promise for its application in medicinal chemistry, and it is our hope that this guide will facilitate and inspire future research in this area.

References

-

Chemical Communications. (n.d.). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. Royal Society of Chemistry. Retrieved from [Link]

- Faigl, F., Erdélyi, Z., Holzbauer, T., & Mátravölgyi, B. (2016). Atropisomeric 1-arylpyrroles as organocatalysts for Michael addition reactions. ARKIVOC, 2016(3), 242-255.

- (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies.

- (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Taylor & Francis Online.

- (2006). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Taylor & Francis Online.

- Manaka, A., Sato, M., & Uneyama, K. (2005). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide.

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

- Supporting Information for an unspecified article.

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

ResearchGate. (2015). Thioamides: The Formation of Thiopolypeptide Derivatives by the Action of Hydrogen Sulphide on Aminoacetonitrile. Retrieved from [Link]

- Organic Chemistry Research. (n.d.). Regular Article.

- Electronic Supplementary Information for an unspecified article.

- SUPPLEMENTARY INFORMATION for an unspecified article.

- Supporting Information for an unspecified article.

-

Rhenium Shop. (n.d.). This compound, 97%. Retrieved from [Link]

- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). Journal of the Serbian Chemical Society, 77(7), 957-966.

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 175276-79-6. Retrieved from [Link]

- Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. (2021). Molecules, 26(15), 4487.

- Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2181515.

- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity. (2022). Molecules, 27(16), 5163.

- Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023). Molecules, 28(8), 3576.

-

PrepChem.com. (n.d.). Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile. Retrieved from [Link]

-

Vvchem Chemical Network. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2011). Abstract 1369: Synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as anticancer agents. Retrieved from [Link]

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). Molecules, 28(14), 5361.

-

ResearchGate. (2010). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Retrieved from [Link]

-

ResearchGate. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from [Link]

- A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023). Molecules, 28(3), 1265.

-

ResearchGate. (2009). Mass-spectra of new heterocycles: XXIV. Electron impact and chemical ionization study of N-[3-alkoxy- and 3-(1H-pyrrol-1-yl)-2-thienyl]imidothiocarbamates. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile. Retrieved from [Link]

- Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. (2024). RSC Medicinal Chemistry, 15(1), 143-161.

- Synthesis and the Antimicrobial Activity of Salt Carbenoid Compounds. (2022). Pharmaceutical Chemistry Journal, 56(4), 453-457.

- Design, Synthesis, Biological Activity and Molecular Modeling Study of Some Novel Tetrazole Derivatives. (2016). Journal of American Science, 12(1), 40-52.

-

ResearchGate. (n.d.). Synthesis and Antibacterial Activity of 3-Pyrrol-1-Ylthieno[2,3-b ]Pyridine-2-Carboxylic Acid [(Phenyl-,1,3-Benzodioxol-5-YL)Methylene]Hydrazides. Retrieved from [Link]

-

USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]

Sources

- 1. rheniumshop.co.il [rheniumshop.co.il]

- 2. This compound | CAS 175276-79-6 [matrix-fine-chemicals.com]

- 3. This compound CAS No 175276-79-6 - Nanjing Chemlin Chemical Industry Co.,Ltd. [vvchem.com]

- 4. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and the Antimicrobial Activity of Salt Carbenoid Compounds | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 18. jofamericanscience.org [jofamericanscience.org]

- 19. researchgate.net [researchgate.net]

The Therapeutic Potential of 3-(1H-pyrrol-1-yl)benzene-1-carbothioamide Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical scaffold of 3-(1H-pyrrol-1-yl)benzene-1-carbothioamide represents a promising, yet underexplored, area for the development of novel therapeutic agents. This technical guide synthesizes the current understanding of the biological activities associated with its constituent pyrrole and carbothioamide moieties. By examining the established pharmacological profiles of these individual components, we can project the potential antimicrobial, anticancer, and anti-inflammatory activities of their combined derivatives. This document provides a framework for the rational design, synthesis, and biological evaluation of this novel class of compounds, offering detailed experimental protocols and insights into potential mechanisms of action to guide future research and development.

Introduction: A Scaffold of Promise

The pursuit of novel chemical entities with significant therapeutic potential is a cornerstone of modern drug discovery. The this compound scaffold merges two pharmacologically significant motifs: the N-aryl pyrrole and the carbothioamide group. Pyrrole derivatives are known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] Similarly, the carbothioamide moiety is a key feature in numerous compounds with demonstrated therapeutic value, contributing to their bioactivity through various mechanisms.[2] The strategic combination of these two pharmacophores presents a compelling opportunity for the development of new drugs with potentially enhanced efficacy and novel mechanisms of action. This guide will delve into the projected biological activities of this hybrid scaffold, drawing upon the established properties of its parent structures to provide a roadmap for its exploration.

Synthesis and Chemical Characterization

The synthesis of this compound derivatives can be approached through established synthetic methodologies for N-aryl pyrroles and carbothioamides. A plausible synthetic route is outlined below.

General Synthetic Strategy

A primary route involves the initial synthesis of the N-aryl pyrrole core, followed by the introduction of the carbothioamide functionality.

Step 1: Synthesis of N-(3-aminophenyl)pyrrole

The Paal-Knorr condensation is a reliable method for the synthesis of the pyrrole ring.[3] This involves the reaction of a 1,4-dicarbonyl compound, such as 2,5-hexanedione, with an aniline derivative, in this case, 3-nitroaniline, followed by reduction of the nitro group.

Step 2: Introduction of the Carbothioamide Group

The carbothioamide moiety can be introduced via the reaction of the corresponding aniline with a thiocyanate salt in the presence of an acid to form an isothiocyanate intermediate, which is then hydrolyzed. Alternatively, direct reaction with a thiocarbamoylating agent can be employed.

Below is a diagram illustrating a potential synthetic workflow.

Caption: A potential synthetic route to this compound derivatives.

Projected Biological Activities and Mechanisms of Action

Based on the known pharmacology of pyrrole and carbothioamide derivatives, compounds based on the this compound scaffold are anticipated to exhibit a range of biological activities.

Anticancer Activity

Pyrrole-containing compounds have demonstrated significant potential as anticancer agents.[4][5] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[5][6] Carbothioamide derivatives have also been reported to possess cytotoxic activity against various cancer cell lines.[7]

Potential Mechanisms of Action:

-

Induction of Apoptosis: Pyrrole derivatives have been shown to activate caspase cascades, leading to programmed cell death in cancer cells.[6]

-

Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing the proliferation of malignant cells.[5]

-

Kinase Inhibition: The pyrrole scaffold is a common feature in kinase inhibitors, which can block the signaling pathways that drive cancer growth.

Caption: Putative anticancer mechanisms of this compound derivatives.

Antimicrobial Activity

N-arylpyrrole derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of pathogens, including multidrug-resistant strains.[3][8] The carbothioamide moiety is also known to contribute to the antimicrobial properties of various compounds.

Potential Mechanisms of Action:

-

Enzyme Inhibition: These derivatives may target essential bacterial enzymes, disrupting critical metabolic pathways.

-

Biofilm Inhibition: N-arylpyrroles have been shown to inhibit the formation of biofilms, which are communities of bacteria that are highly resistant to antibiotics.[3][8]

-

Cell Membrane Disruption: Some antimicrobial compounds exert their effects by compromising the integrity of the bacterial cell membrane.

Caption: Potential antimicrobial mechanisms of this compound derivatives.

Anti-inflammatory Activity

Thiourea and carbothioamide derivatives have been investigated for their anti-inflammatory properties.[2][9] Their mechanisms of action often involve the modulation of inflammatory pathways and the inhibition of pro-inflammatory enzymes.

Potential Mechanisms of Action:

-

Inhibition of Pro-inflammatory Enzymes: These compounds may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the production of inflammatory mediators.[10]

-

Modulation of Inflammatory Signaling: They may interfere with signaling pathways, such as the NF-κB pathway, that regulate the expression of pro-inflammatory genes.

Experimental Protocols for Biological Evaluation

To assess the biological activities of novel this compound derivatives, a series of well-established in vitro and in vivo assays can be employed.

In Vitro Anticancer Activity Assays

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]

In Vitro Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.[11]

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microplate.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.[11]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

In Vivo Anti-inflammatory Activity Assay

Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the test compounds orally or intraperitoneally to different groups of rats. A control group should receive the vehicle only, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a set period (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.[9]

Data Presentation and Interpretation

Quantitative data from biological assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

| Derivative 1 | MCF-7 | 5.2 |

| Derivative 1 | A549 | 8.7 |

| Derivative 2 | MCF-7 | 12.5 |

| Derivative 2 | A549 | 15.1 |

| Doxorubicin | MCF-7 | 0.8 |

| Doxorubicin | A549 | 1.2 |

Table 2: Hypothetical Antimicrobial Activity Data

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Derivative 3 | 4 | 16 |

| Derivative 4 | 8 | 32 |

| Ciprofloxacin | 0.5 | 0.25 |

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory disorders. The synthesis of a library of derivatives with diverse substitutions on both the pyrrole and benzene rings is a crucial next step. Structure-activity relationship (SAR) studies will be instrumental in identifying the key structural features that govern biological activity and selectivity.[12][13] Further mechanistic studies will be necessary to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The protocols and conceptual framework provided in this guide offer a solid foundation for researchers to embark on the exploration of this exciting new class of molecules.

References

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. Available from: [Link]

-

Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. SpringerLink. Available from: [Link]

-

Pyrrolizines as Potential Anticancer Agents: Design, Synthesis, Caspase-3 activation and Micronucleus (MN) Induction. PubMed. Available from: [Link]

-

Antitumor compounds with pyrrole core. ResearchGate. Available from: [Link]

-

Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. PubMed Central. Available from: [Link]

-

Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. PubMed Central. Available from: [Link]

-

Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. National Institutes of Health. Available from: [Link]

-

Acute toxicity and anti-inflammatory activity of bis-thiourea derivatives. ResearchGate. Available from: [Link]

-

Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. PubMed. Available from: [Link]

-

Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Semantic Scholar. Available from: [Link]

-

Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. National Institutes of Health. Available from: [Link]

-

Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. ResearchGate. Available from: [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available from: [Link]

-

Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. MDPI. Available from: [Link]

-

Structure−activity relationship of compounds 1−5. ResearchGate. Available from: [Link]

-

Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. PubMed Central. Available from: [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. Available from: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available from: [Link]

-

In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. National Institutes of Health. Available from: [Link]

-

In Vitro Antimicrobials. Pharmacology Discovery Services. Available from: [Link]

-

Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. Available from: [Link]

-

Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. PubMed Central. Available from: [Link]

-

In vitro testing of antimicrobial agents. PubMed. Available from: [Link]

-

Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed. Available from: [Link]

-

Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. Available from: [Link]

-

Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available from: [Link]

-

Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N′-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Research With Rutgers. Available from: [Link]

Sources

- 1. biolmolchem.com [biolmolchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolizines as Potential Anticancer Agents: Design, Synthesis, Caspase-3 activation and Micronucleus (MN) Induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchwithrutgers.com [researchwithrutgers.com]

An Investigational Guide to the Mechanism of Action of 3-(1H-pyrrol-1-yl)benzene-1-carbothioamide: A Synthesis of Evidence from Related Scaffolds

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel compound 3-(1H-pyrrol-1-yl)benzene-1-carbothioamide. In the absence of direct empirical data for this specific molecule, this document synthesizes current research on its core chemical moieties—the pyrrole and carbothioamide groups—to build a robust, evidence-based framework for future investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related compounds.

Introduction: Deconstructing a Molecule of Interest

This compound is a synthetic organic compound characterized by a central benzene ring substituted with a pyrrole ring and a carbothioamide functional group. The pyrrole ring is a five-membered aromatic heterocycle integral to numerous biologically active natural products and synthetic drugs. The carbothioamide group is a well-established pharmacophore known for its diverse biological activities. The strategic combination of these two moieties suggests a high potential for therapeutic efficacy across various disease models. This guide will explore the most probable mechanisms of action by examining the established biological roles of these constituent parts.

The Pyrrole Moiety: A Privileged Scaffold in Drug Discovery

The pyrrole ring is a cornerstone of medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] An analysis of the literature points to several key areas of investigation for pyrrole-containing compounds.

Anticancer Potential: Targeting Cell Proliferation and Survival

A significant body of research highlights the anticancer properties of pyrrole derivatives.[3][4][5] The proposed mechanisms are often multifaceted, involving the disruption of fundamental cellular processes.

-

Cell Cycle Arrest: Flow cytometry analyses of various cancer cell lines treated with pyrrole derivatives have demonstrated cell cycle arrest at different phases. For instance, some compounds have been shown to induce arrest at the S phase, while others halt progression at the G2/M phase.[4][6] This suggests an interference with the cellular machinery responsible for DNA replication and mitotic division.

-

Induction of Apoptosis: Many pyrrole-based compounds have been observed to trigger programmed cell death, or apoptosis, in cancer cells.[4][6] This is a critical mechanism for eliminating malignant cells and is often a primary endpoint in the evaluation of anticancer agents.

-

Tubulin Polymerization Inhibition: The microtubule network is a key target in cancer chemotherapy. Certain novel pyrrole-based carboxamides have been identified as potent inhibitors of tubulin polymerization, leading to the disruption of the microtubule network, cell cycle arrest in the M-phase, and subsequent apoptosis.[6]

-

Kinase Inhibition: Pyrrole derivatives have been synthesized as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell signaling and angiogenesis.[1]

-

Dual-Targeting Inhibition: More complex pyrrole derivatives have been shown to act as dual-targeting inhibitors, for example, concurrently inhibiting human carbonic annhydrase (hCA) and the Wnt/β-catenin signaling pathway, demonstrating potent activity against multidrug-resistant cancer cells.[7]

The Carbothioamide Functional Group: A Versatile Pharmacophore

The carbothioamide group is recognized for its significant contribution to the biological activity of numerous compounds. Its presence in a molecule often confers potent and diverse pharmacological properties.

Broad-Spectrum Biological Activity

Research into carbothioamide-containing molecules has revealed a wide range of therapeutic possibilities. Heterocyclic analogs, such as 1H-pyrazole-1-carbothioamide, have been a focus for the design of novel drugs with various biological activities.[8]

-

Anticancer Activity: The pyrazoline core, often functionalized with a carbothioamide group, has demonstrated potential as an anticancer agent.[8] These compounds are often investigated for their ability to interact with DNA, a primary target for many anticancer drugs.[8]

-

Antimicrobial and Antiviral Effects: Carbothioamide derivatives have exhibited a range of antimicrobial activities, including antibacterial, antifungal, and antiviral properties.[8] For example, pyrazole carboxamides containing a pyrrole moiety have been identified as inhibitors of the Hepatitis C virus (HCV) through the suppression of cyclooxygenase-2 (COX-2).[9]

-

Anti-inflammatory Properties: The anti-inflammatory potential of carbothioamide derivatives has also been documented, suggesting a role in modulating inflammatory pathways.[8]

Proposed Mechanisms of Action for this compound: A Unified Hypothesis

Based on the evidence from related compounds, a multi-pronged mechanism of action for this compound can be postulated. The compound likely exhibits a combination of the activities associated with its pyrrole and carbothioamide components.

Primary Hypothesis: A Novel Anticancer Agent

The most compelling hypothesis is that this compound functions as an anticancer agent. Its mechanism may involve a synergistic effect of the pyrrole and carbothioamide moieties, leading to:

-

Inhibition of Cancer Cell Growth: Through the induction of cell cycle arrest and apoptosis.

-

Disruption of Key Signaling Pathways: Potentially targeting protein kinases or other signaling molecules crucial for cancer progression.

The following diagram illustrates a potential signaling pathway that could be targeted by this compound, based on the known activities of pyrrole derivatives.

Figure 1: A proposed signaling pathway for the anticancer activity of this compound.

Secondary Hypothesis: An Anti-inflammatory Modulator

Given the established anti-inflammatory properties of both pyrrole and carbothioamide derivatives, it is plausible that this compound could act as an anti-inflammatory agent. This could involve the inhibition of key inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2).

Experimental Protocols for Mechanism of Action Elucidation

To empirically validate the hypothesized mechanisms of action, a systematic experimental approach is required. The following protocols provide a roadmap for the initial investigation of this compound.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic and antiproliferative effects of the compound on a panel of cancer cell lines.

Methodology:

-

Cell Viability Assay (MTT Assay):

-

Cell Cycle Analysis (Flow Cytometry):

-

Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

-

Harvest, fix, and stain cells with propidium iodide.

-

Analyze the DNA content by flow cytometry to determine the cell cycle distribution.[4]

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cells as in the cell cycle analysis.

-

Stain cells with Annexin V-FITC and propidium iodide.

-

Analyze by flow cytometry to quantify early and late apoptotic cells.

-

The following diagram outlines the experimental workflow for assessing the in vitro anticancer activity.

Figure 2: Experimental workflow for in vitro anticancer activity assessment.

Target-Based Assays

Objective: To identify specific molecular targets of the compound.

Methodology:

-

Kinase Inhibition Assays: Screen the compound against a panel of cancer-related kinases (e.g., EGFR, VEGFR) using in vitro kinase activity assays.

-

Tubulin Polymerization Assay: Monitor the effect of the compound on the polymerization of purified tubulin in vitro using a spectrophotometric assay.

-

COX-2 Inhibition Assay: Evaluate the ability of the compound to inhibit COX-2 activity in a cell-free or cell-based assay.

Summary of Postulated Activities and Supporting Evidence

| Postulated Activity | Key Mechanistic Features | Supporting Evidence from Related Compounds |

| Anticancer | Cell cycle arrest (S or G2/M phase), induction of apoptosis, tubulin polymerization inhibition, kinase inhibition. | Pyrrole derivatives show potent anticancer activity through these mechanisms.[1][3][4][5][6] Carbothioamides are also known for their anticancer potential.[8] |

| Anti-inflammatory | Inhibition of nitric oxide (NO) production, suppression of cyclooxygenase-2 (COX-2). | Pyrrole derivatives can attenuate NO production.[10][11] Pyrrole-containing compounds can inhibit COX-2.[9] |

| Antiviral | Inhibition of viral replication, potentially through host factor modulation (e.g., COX-2). | Pyrazole-carboxamides with a pyrrole moiety inhibit HCV replication via COX-2 suppression.[9] |

| Enzyme Inhibition | Inhibition of carbonic anhydrase, butyrylcholinesterase. | Pyrrole derivatives have been identified as inhibitors of these enzymes.[7][12] |

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential as a biologically active molecule, with the most promising therapeutic application being in the field of oncology. The proposed mechanisms of action, including cell cycle arrest, induction of apoptosis, and inhibition of key signaling pathways, are well-supported by the extensive literature on its constituent pyrrole and carbothioamide moieties.

The experimental protocols outlined in this guide provide a clear path forward for the systematic investigation of this compound. Future research should focus on confirming its in vitro activity, identifying its specific molecular targets, and ultimately evaluating its efficacy in in vivo models. The insights gained from such studies will be invaluable for the development of novel therapeutics based on this promising chemical scaffold.

References

-

Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Bentham Science. [Link]

-

Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. PubMed. [Link]

-

Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Bentham Science Publisher. [Link]

-

The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. PubMed Central. [Link]

-

Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. PubMed Central. [Link]

-

4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. PubMed Central. [Link]

-

Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. [Link]

-

Synthesis and Biological Evaluation of Substituted N-[3-(1H- Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. Semantic Scholar. [Link]

-

Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. [Link]

-

Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. National Institutes of Health. [Link]

-

1H-pyrazole-3-carboxamides inhibit hepatitis C virus replication via suppression of cyclooxygenase-2. PubMed. [Link]

-

Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. [Link]

-

Synthesis and Antibacterial Activity of 3-Pyrrol-1-Ylthieno[2,3-b ]Pyridine-2-Carboxylic Acid [(Phenyl-,1,3-Benzodioxol-5-YL)Methylene]Hydrazides. ResearchGate. [Link]

-

Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. National Institutes of Health. [Link]

Sources

- 1. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives | Bentham Science [eurekaselect.com]

- 6. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. New 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides inhibit hepatitis C virus replication via suppression of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Full Paper Synthesis and Biological Evaluation of Substituted N-[3-(1H- Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents | Semantic Scholar [semanticscholar.org]

- 12. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Signature of 3-(1H-pyrrol-1-yl)benzene-1-carbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of the novel heterocyclic compound, 3-(1H-pyrrol-1-yl)benzene-1-carbothioamide. Due to the current absence of published experimental spectra in publicly accessible databases, this guide leverages advanced computational prediction methodologies to present a comprehensive spectroscopic profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this predicted data offers critical insights into the molecular structure and electronic properties of the compound, serving as an essential reference for its synthesis, characterization, and application in drug discovery and materials science.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 175276-79-6, is a unique organic molecule incorporating a pyrrole ring linked to a benzothioamide moiety.[1][2] The structural combination of an electron-rich pyrrole system and a thioamide group, known for its versatile coordination chemistry and biological activity, makes this compound a compelling target for further investigation. Accurate spectroscopic characterization is the cornerstone of chemical research, providing unambiguous proof of structure and purity. This guide aims to fill the current void in the spectroscopic data for this compound by presenting a robust, predicted dataset and a thorough interpretation, thereby facilitating its future study and application.

Molecular Structure and Properties:

-

IUPAC Name: this compound[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each nucleus.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons of the benzene and pyrrole rings, as well as the protons of the thioamide group. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| H-2', H-5' (Pyrrole) | 7.2 - 7.4 | Triplet | ~2.2 |

| H-3', H-4' (Pyrrole) | 6.3 - 6.5 | Triplet | ~2.2 |

| H-2 (Benzene) | 8.0 - 8.2 | Singlet | - |

| H-4 (Benzene) | 7.7 - 7.9 | Doublet | ~7.8 |

| H-5 (Benzene) | 7.5 - 7.7 | Triplet | ~7.8 |

| H-6 (Benzene) | 7.6 - 7.8 | Doublet | ~7.8 |

| NH₂ (Thioamide) | 9.5 - 10.5 | Broad Singlet | - |

Interpretation:

-

The protons on the pyrrole ring (H-2', H-5' and H-3', H-4') are expected to appear as two distinct triplets due to their symmetrical chemical environments.

-

The protons on the benzene ring will exhibit a more complex pattern due to the meta-substitution. The H-2 proton, being ortho to the electron-withdrawing carbothioamide group, is expected to be the most deshielded.

-

The thioamide (NH₂) protons are anticipated to appear as a broad singlet at a significantly downfield chemical shift, which is characteristic of amide and thioamide protons and is often subject to exchange with deuterium oxide (D₂O).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=S (Thioamide) | 195 - 205 |

| C-1 (Benzene) | 140 - 145 |

| C-3 (Benzene) | 138 - 142 |

| C-2, C-6 (Benzene) | 125 - 130 |

| C-4, C-5 (Benzene) | 120 - 128 |

| C-2', C-5' (Pyrrole) | 118 - 122 |

| C-3', C-4' (Pyrrole) | 110 - 114 |

Interpretation:

-

The most downfield signal is predicted to be the carbon of the thiocarbonyl group (C=S), which is a key characteristic of thioamides.

-

The aromatic carbons will resonate in the typical range of 110-145 ppm. The carbons directly attached to the nitrogen of the pyrrole (C-3) and the carbothioamide group (C-1) are expected to be the most deshielded among the benzene ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Thioamide) | Stretching | 3300 - 3100 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C=S (Thioamide) | Stretching | 1200 - 1050 |

| C-N | Stretching | 1350 - 1250 |

Interpretation:

-

The presence of the thioamide group will be indicated by the N-H stretching vibrations and the characteristic C=S stretching band.

-

Aromatic C-H and C=C stretching vibrations will confirm the presence of the benzene and pyrrole rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Predicted Mass Spectrum Data:

-

Molecular Ion [M]⁺•: m/z = 202.06

-

Major Fragmentation Pathways: The fragmentation is expected to be initiated by the loss of the thioamide group or cleavage of the bond between the benzene and pyrrole rings.

Table 4: Predicted Major Fragment Ions in Mass Spectrometry

| m/z | Predicted Fragment | Plausible Neutral Loss |

| 202 | [C₁₁H₁₀N₂S]⁺• (Molecular Ion) | - |

| 169 | [C₁₁H₉N₂]⁺ | •SH |

| 135 | [C₉H₇N]⁺• | CSNH₂ |

| 108 | [C₇H₆N]⁺ | C₄H₄N |

| 77 | [C₆H₅]⁺ | C₅H₅N₂S |

| 67 | [C₄H₅N]⁺• | C₇H₅NS |

Molecular Structure and Fragmentation Workflow

Sources

An In-Depth Technical Guide to the Solubility and Stability of 3-(1H-Pyrrol-1-yl)benzene-1-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule at the Interface of Opportunity and Challenge

In the landscape of modern medicinal chemistry, the assembly of privileged structural motifs is a cornerstone of rational drug design. The compound 3-(1H-pyrrol-1-yl)benzene-1-carbothioamide emerges as a molecule of significant interest, embodying a strategic fusion of a pyrrole ring, a known pharmacophore present in numerous marketed drugs, with a carbothioamide group, an amide isostere with unique physicochemical properties.[1][2] The pyrrole moiety offers a versatile scaffold for biological interactions, while the thioamide group can impart increased metabolic stability and altered hydrogen bonding capacity compared to its amide counterpart.[3][4]

However, the promise of any novel chemical entity is fundamentally tethered to its developability profile, where solubility and stability stand as critical gatekeepers. Poor aqueous solubility can cripple in vitro assay performance and lead to low or erratic bioavailability, while instability—whether chemical or metabolic—can result in a short half-life and the formation of potentially toxic catabolites.

This guide, authored from the perspective of a Senior Application Scientist, moves beyond a mere recitation of facts. It provides a comprehensive framework for characterizing this compound, beginning with an analysis of its structural components and progressing to predictive modeling and detailed, field-tested experimental protocols. The objective is to equip researchers with the causal understanding and practical methodologies required to rigorously evaluate this compound's potential as a therapeutic candidate.

Section 1: Structural and Physicochemical Analysis

The structure of this compound integrates three key components, each contributing to its overall physicochemical personality.

-

The Pyrrole Ring: This five-membered aromatic heterocycle is a common feature in bioactive molecules, prized for its ability to engage in various non-covalent interactions.[2] However, the electron-rich nature of the pyrrole ring can render it susceptible to oxidative metabolism, a potential liability that must be experimentally assessed.[5] Oxidation can sometimes lead to reactive intermediates or ring-opening, representing a primary metabolic pathway.[5][6]

-

The Benzene Ring: The central phenyl ring acts as a rigid scaffold, positioning the pyrrole and carbothioamide groups in a defined spatial orientation. Its aromaticity contributes to the molecule's overall lipophilicity.

-

The Carbothioamide Group: The replacement of an amide's carbonyl oxygen with sulfur is a significant modification. Thioamides are generally less polar and act as weaker hydrogen bond acceptors but stronger hydrogen bond donors compared to amides.[3][4] This substitution can enhance membrane permeability and often confers resistance to proteolytic degradation.[7] However, the thioamide group is also more nucleophilic and can be prone to specific chemical reactions, such as acid-catalyzed hydrolysis, which must be evaluated.[3]

Collectively, these features suggest a compound that is likely moderately lipophilic with potentially limited aqueous solubility. Its stability will be a balance between the robustness of the thioamide bond and the metabolic susceptibility of the pyrrole ring.

Section 2: In Silico Profiling - A Predictive First Look

Before committing to resource-intensive laboratory work, in silico modeling provides invaluable foresight into a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[8] Numerous computational tools, ranging from open-access web servers to sophisticated software packages, can predict key physicochemical properties.[9][10][11]

For this compound, we can predict the following critical parameters:

| Property | Predicted Value | Significance in Drug Development | Representative Tools |

| Molecular Weight | 202.28 g/mol | Conforms to general "drug-likeness" guidelines (e.g., <500 Da). | N/A (Calculated) |

| LogP (Octanol/Water Partition Coefficient) | ~2.5 - 3.5 | Indicates lipophilicity. Values in this range suggest good permeability but may correlate with lower aqueous solubility. | ALOGPS, SwissADME, ChemDraw |

| LogS (Aqueous Solubility) | ~ -3.0 to -4.0 | Predicts solubility in log(mol/L). This range suggests low to moderate aqueous solubility. | ALOGPS, ADMETlab 2.0 |

| Topological Polar Surface Area (TPSA) | ~50 - 60 Ų | Estimates the surface area occupied by polar atoms. Values < 140 Ų are generally associated with good cell permeability. | SwissADME, pkCSM |

These predictions reinforce our initial analysis: the compound is likely to be permeable but may present solubility challenges. The next logical step is to validate these predictions through rigorous experimental testing.

Section 3: Experimental Determination of Solubility

Solubility is not a single value but is context-dependent. We distinguish between kinetic and thermodynamic solubility, both of which provide critical, albeit different, insights.

Kinetic Solubility Assay

This high-throughput assay measures the solubility of a compound upon its rapid precipitation from a DMSO stock solution into an aqueous buffer. It mimics the conditions of many in vitro biological screens and is essential for ensuring that observed biological activity is not an artifact of compound precipitation.[12]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).

-

Addition to Buffer: Using a liquid handler, add a small volume (e.g., 2 µL) of each DMSO concentration to a 96-well clear-bottom plate containing a larger volume (e.g., 98 µL) of phosphate-buffered saline (PBS), pH 7.4. This results in a final DMSO concentration of 2%.

-

Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation.[13]

-

Measurement: Read the plate using a nephelometer, which measures light scattering caused by insoluble particles.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer with 2% DMSO).

Caption: Workflow for the nephelometric kinetic solubility assay.

Thermodynamic Solubility Assay

This method measures the equilibrium solubility of the solid compound in a buffer, representing its true solubility.[14] This value is critical for formulation development and for interpreting pharmacokinetic data.[15]

-

Compound Addition: Add an excess amount of solid this compound (e.g., 1 mg) to a glass vial.[14]

-

Buffer Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Equilibration: Seal the vial and agitate it on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[16]

-

Separation of Solid: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, typically HPLC-UV, against a standard curve prepared in the same buffer system.[17]

Section 4: Experimental Assessment of Stability

Stability assessment is a multi-faceted process designed to identify liabilities under chemical and biological conditions.

Chemical Stability: pH Profile

This assay evaluates the compound's susceptibility to hydrolysis across a range of pH values, simulating conditions it might encounter in the gastrointestinal tract or in formulation. The International Council for Harmonisation (ICH) guidelines recommend stress testing to understand degradation pathways.[18][19]

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

-

Incubation: Add the compound (from a DMSO stock to a final concentration of ~10 µM) to each buffer and incubate at a controlled temperature (e.g., 37°C).

-

Time Points: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot from each solution.

-

Reaction Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Plot the percentage of the compound remaining versus time for each pH. Calculate the half-life (t½) at each pH condition.

Caption: Workflow for assessing chemical stability across a pH range.

Metabolic Stability: Plasma

Compounds can be degraded by enzymes present in blood plasma, such as esterases and amidases.[20][21] This assay is crucial for predicting a compound's stability in circulation, especially for intravenously administered drugs.

-

Preparation: Thaw frozen plasma (human, rat, or mouse) at 37°C.

-

Incubation: In a 96-well plate, add the test compound (final concentration 1 µM) to the plasma.

-

Time Course: Incubate the plate at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots.[20]

-

Quenching: Terminate the reaction by adding 3-4 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins.[22]

-

Centrifugation: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Determine the half-life (t½) by plotting the natural logarithm of the percent remaining compound versus time.

Metabolic Stability: Liver Microsomes

The liver is the primary site of drug metabolism. The liver microsomal stability assay evaluates a compound's susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[23] This is a fundamental assay for predicting hepatic clearance.

-

Reagent Preparation:

-

Pre-incubation: Add the microsomal solution and the test compound (final concentration 1 µM) to a 96-well plate. Pre-incubate for 5-10 minutes at 37°C to bring the system to temperature.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-CYP-mediated degradation.[26]

-

Time Course: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.[26]

-

Sample Processing: Centrifuge the plate to pellet proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS.

-

Data Analysis: Calculate the half-life (t½) and the in vitro intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Caption: Workflow for the liver microsomal stability assay.

Section 5: Conclusion and Forward Outlook

The comprehensive characterization of this compound requires a systematic and integrated approach. This guide outlines a logical progression from theoretical and in silico assessment to rigorous experimental validation of its solubility and stability. The predicted low solubility and potential for metabolic oxidation of the pyrrole ring are key hypotheses that must be tested using the detailed protocols provided.

The results from these assays will form a critical part of the compound's developability profile. Should liabilities be identified—for example, rapid metabolic clearance or poor aqueous solubility—the data will provide a rational basis for subsequent medicinal chemistry efforts aimed at mitigating these issues. By understanding the causality behind these experimental choices and executing them with precision, researchers can confidently determine the true potential of this promising molecular scaffold.

References

-

Wernevik, J., et al. (Date not available). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available at: [Link]

-

(2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link]

-

American Chemical Society. (2025). Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. ACS Fall 2025. Available at: [Link]

-

Dey, S., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. Available at: [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Available at: [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. Available at: [Link]

-

Domainex. (n.d.). Microsomal Clearance/Stability Assay. Available at: [Link]

-

(2025). In-vitro Thermodynamic Solubility. protocols.io. Available at: [Link]

-

Mitchell, T. J., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. ACS Chemical Biology, 15(3), 565-582. Available at: [Link]

-

Tetko, I. V., et al. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education, 88(10), 1473-1476. Available at: [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

-

Creative Bioarray. (n.d.). Plasma Stability Assay. Available at: [Link]

-

BioDuro. (n.d.). ADME Microsomal Stability Assay. Available at: [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. Available at: [Link]

-

ADMET-AI. (n.d.). ADMET-AI: A machine learning ADMET platform. Available at: [Link]

-

BHSAI. (n.d.). Predictive ADMET Modeling. Available at: [Link]

-

Georganics. (n.d.). Thioamides. Available at: [Link]

-

AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions. Available at: [Link]

-

van der Lelij, F. M., et al. (2021). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. Journal of Computer-Aided Molecular Design, 35(1), 1-13. Available at: [Link]

-

Cyprotex. (n.d.). Plasma Stability. Evotec. Available at: [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. Available at: [Link]

-

(2019). Molecular Water solubility (LogS) prediction by Machine Learning Method. Medium. Available at: [Link]

-

Simulations Plus. (n.d.). ADMET Predictor®. Available at: [Link]

-

Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Available at: [Link]

-

LSC Group®. (n.d.). ICH Stability Guidelines. Available at: [Link]

-

Domainex. (n.d.). Plasma Stability Assay. Available at: [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Available at: [Link]

-

(2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. arXiv. Available at: [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

-

European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]

-

(2025). Application of Associative Neural Networks for Prediction of Lipophilicity in ALOGPS 2.1 Program. ResearchGate. Available at: [Link]

-

(2023). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Donetti, A., et al. (1987). Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug. Xenobiotica, 17(5), 559-573. Available at: [Link]

-

Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Available at: [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility. Available at: [Link]

-

BioDuro. (n.d.). ADME Plasma Stability Assay. Available at: [Link]

-

ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Available at: [Link]

-

(2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Available at: [Link]

-

Nair, D., et al. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. Nature Communications, 14(1), 5994. Available at: [Link]

-